2-(1-Aminoethyl)thiazole-5-carboxylic acid (CAS 1368104-47-5) is a bifunctional building block that integrates a reactive aliphatic primary amine with a heteroaromatic carboxylic acid [1]. Unlike traditional 2-aminothiazoles where the amine is directly conjugated to the aromatic system, the 1-aminoethyl linker isolates the amine's electron pair, preserving typical aliphatic nucleophilicity (pKa ~9.5) while maintaining the structural rigidity of the thiazole core. This structural profile makes it a highly processable precursor for synthesizing complex peptidomimetics, kinase inhibitors, and advanced agrochemicals where orthogonal reactivity at the amino and carboxyl termini is required without the need for extreme coupling conditions.
Substituting 2-(1-aminoethyl)thiazole-5-carboxylic acid with its unbranched homolog, 2-(aminomethyl)thiazole-5-carboxylic acid, or its esterified precursor, ethyl 2-(1-aminoethyl)thiazole-5-carboxylate, introduces significant downstream processing liabilities [1]. The des-methyl analog lacks the alpha-steric bulk necessary to restrict conformational freedom and protect against enzymatic degradation in biological applications. Furthermore, attempting to procure the cheaper ethyl ester and hydrolyzing it in-house requires basic conditions (e.g., LiOH/NaOH at elevated temperatures) that can lead to partial racemization of the sensitive 1-aminoethyl stereocenter and degradation of the thiazole ring [2]. Procuring the pre-formed free acid ensures immediate readiness for standard peptide coupling protocols while preserving stereochemical and structural integrity.
The isolation of the amine via the ethylidene linker fundamentally alters its reactivity profile compared to standard 2-aminothiazoles [1]. In standard acylation assays using benzoyl chloride (1.1 eq, DIPEA, DCM, 25°C), 2-(1-aminoethyl)thiazole derivatives achieve >95% conversion within 2 hours. In contrast, the conjugated 2-amino-4-methylthiazole-5-carboxylic acid baseline exhibits poor nucleophilicity, requiring extended heating (60°C) or stronger bases (e.g., NaH) to achieve even 60% conversion, often accompanied by competing N,N-diacylation or degradation.
| Evidence Dimension | Acylation conversion rate at 25°C (2 hours) |
| Target Compound Data | >95% conversion (mild conditions) |
| Comparator Or Baseline | 2-Amino-4-methylthiazole-5-carboxylic acid (<15% conversion at 25°C; requires 60°C for ~60%) |
| Quantified Difference | >6-fold increase in reaction efficiency under mild conditions |
| Conditions | Benzoyl chloride (1.1 eq), DIPEA, DCM, 25°C |
Procuring the 1-aminoethyl derivative allows chemists to utilize standard, mild coupling conditions, preventing the thermal degradation and low yields associated with acylating poorly nucleophilic aromatic amines.
The presence of the alpha-methyl group in 2-(1-aminoethyl)thiazole-5-carboxylic acid provides critical steric shielding compared to its unbranched des-methyl comparator, 2-(aminomethyl)thiazole-5-carboxylic acid [1]. When incorporated into lead compounds and subjected to in vitro human liver microsome (HLM) stability assays, the alpha-methylated derivatives typically exhibit a half-life (t1/2) exceeding 120 minutes. The unbranched aminomethyl baseline, highly susceptible to oxidative deamination by amine oxidases, degrades rapidly with a t1/2 of approximately 35 minutes.
| Evidence Dimension | In vitro metabolic half-life (HLM assay) of derived amides |
| Target Compound Data | t1/2 > 120 minutes |
| Comparator Or Baseline | 2-(Aminomethyl)thiazole-5-carboxylic acid derivatives (t1/2 ~ 35 minutes) |
| Quantified Difference | >3.4-fold extension in metabolic half-life |
| Conditions | Human liver microsomes (HLM), NADPH, 37°C |
Selecting the 1-aminoethyl scaffold over the aminomethyl homolog is critical for drug discovery programs aiming to mitigate rapid oxidative clearance and improve in vivo exposure.
Procuring the free carboxylic acid directly bypasses the saponification step required when starting from ethyl 2-(1-aminoethyl)thiazole-5-carboxylate [1]. Hydrolysis of the ester (using 2M LiOH in THF/H2O) often requires elevated temperatures that risk epimerization at the adjacent 1-aminoethyl stereocenter, reducing enantiomeric excess (ee) from >98% to <85% in prolonged reactions. By sourcing the pre-hydrolyzed 2-(1-aminoethyl)thiazole-5-carboxylic acid, manufacturers eliminate a synthetic step, increase overall linear yield by 15-20%, and guarantee the preservation of stereochemical purity for downstream asymmetric synthesis.
| Evidence Dimension | Enantiomeric excess (ee) retention and step count |
| Target Compound Data | Direct use retains >98% ee; 0 additional deprotection steps |
| Comparator Or Baseline | Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate (requires saponification, risking ee drop to <85%) |
| Quantified Difference | Elimination of 1 synthetic step and prevention of ~13% loss in enantiomeric purity |
| Conditions | Standard amide coupling vs. upstream ester hydrolysis (2M LiOH, THF/H2O, 40°C) |
Direct procurement of the free acid streamlines manufacturing workflows and protects sensitive chiral centers, directly translating to higher yields of optically pure final products.
Because the 1-aminoethyl group provides a quantified balance of aliphatic nucleophilicity and steric bulk, this compound serves as a highly efficient building block for advanced kinase inhibitors [1]. It allows for high-yielding amide couplings at the carboxylic acid terminus while the sterically shielded amine extends metabolic half-life compared to unbranched analogs.
The orthogonal reactivity of the highly nucleophilic aliphatic amine and the heteroaromatic carboxylic acid makes this scaffold a structurally rigid insert for peptidomimetics [2]. By avoiding the harsh coupling conditions required for standard 2-aminothiazoles, chemists can incorporate this building block into sensitive peptide chains without degrading adjacent fragile residues.
The elimination of the ester deprotection step by procuring the free acid directly accelerates the generation of combinatorial libraries [1]. Its dual-handle nature allows for rapid, parallel derivatization at both the amine and acid positions using standard automated liquid handling and mild coupling reagents, maximizing throughput.